2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide
Description
Chemical Structure: The compound features a 4-chlorophenoxy group linked to an acetamide core, which is further substituted with a sulfamoylphenyl moiety bearing a 5-methylisoxazole group. This structure combines phenoxy, sulfonamide, and heterocyclic motifs, common in bioactive molecules targeting inflammation, pain, or enzymatic pathways .
Synthesis: The compound can be synthesized via chloroacetylation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide using chloroacetyl chloride in dimethylformamide (DMF), followed by purification steps .
Properties
Molecular Formula |
C18H16ClN3O5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O5S/c1-12-10-17(21-27-12)22-28(24,25)16-8-4-14(5-9-16)20-18(23)11-26-15-6-2-13(19)3-7-15/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
SZUWGHCWHZDEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD-219292 involves a series of chemical reactions that typically include the combination of diiron trioxide, epoxy resin, calcium carbonate, neopentyl glycol diglycidyl ether, and manganese. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, SD-219292 is produced using large-scale reactors where the raw materials are mixed and subjected to specific conditions to achieve the final product. The process involves precise control of temperature, pressure, and mixing rates to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: SD-219292 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
SD-219292 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a component in the synthesis of other compounds.
Biology: Investigated for its potential use in biological assays and as a marker in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Widely used in adhesives, sealants, and coatings due to its strong bonding properties and durability
Mechanism of Action
The mechanism of action of SD-219292 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Chloro-Phenoxy and Acetamide Motifs
Key Observations :
Sulfonamide-Linked Acetamides with Varied Substituents
Key Observations :
Triazole and Isoxazole Derivatives with Sulfamoyl Linkages
Key Observations :
Substituent Effects on Physicochemical and Pharmacological Properties
- Chloro vs. Methoxy groups () may improve solubility but reduce potency .
- Sulfamoyl vs. Piperazinyl Sulfonamides : Sulfamoyl groups (target compound) favor hydrogen bonding with enzymes, while piperazinyl sulfonamides (Compound 35) introduce basic nitrogen atoms, modulating pharmacokinetic profiles .
- Isoxazole vs.
Biological Activity
2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-phenoxy group and a sulfonamide moiety, which are known to influence biological activity. The molecular formula is , and it has a molecular weight of 364.84 g/mol.
Research indicates that the compound acts primarily as an inhibitor of specific biological pathways. Notably, it has been shown to inhibit osteoclastogenesis, which is critical in bone resorption processes. This inhibition occurs through the modulation of signaling pathways involved in the differentiation and activation of osteoclasts.
Key Findings:
- Inhibition of Osteoclastogenesis : The compound significantly reduces the formation of mature osteoclasts in vitro by altering mRNA expressions of osteoclast-specific marker genes .
- Bone Resorption Activity : It suppresses F-actin belt formation in osteoclasts, which is essential for their resorptive function .
- In Vivo Efficacy : In animal models, the compound has been shown to prevent ovariectomy-induced bone loss, indicating its potential use in treating osteolytic disorders .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that treatment with 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide resulted in a dose-dependent decrease in osteoclast formation from bone marrow macrophages (BMMs). The viability of BMMs was assessed using cell viability assays, confirming that the compound did not adversely affect cell health at therapeutic doses .
- Animal Models :
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Osteoclastogenesis | Inhibition of mature osteoclast formation | |
| Bone resorption | Suppression of F-actin belt formation | |
| In vivo bone preservation | Prevention of OVX-induced bone loss |
Potential Applications
Given its biological activities, 2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide holds promise for developing treatments for conditions such as osteoporosis and other osteolytic diseases. Its ability to modulate osteoclast activity may provide a novel therapeutic approach to managing bone density disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
